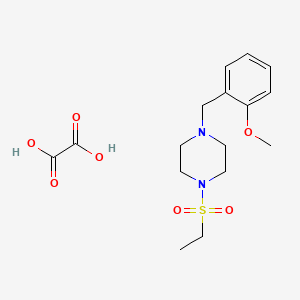![molecular formula C16H14BrNO4 B5323660 5-bromo-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5323660.png)
5-bromo-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid, also known as B-MABA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzoic acid and is commonly used in the synthesis of various pharmaceuticals and biologically active molecules. In
Mécanisme D'action
The mechanism of action of 5-bromo-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory conditions. This compound has also been shown to reduce the expression of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix and are involved in tissue remodeling and tumor invasion.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid has several advantages for lab experiments. This compound is readily available and has been extensively studied, making it a reliable tool for scientific research. This compound has also been shown to have potent anti-inflammatory and antitumor effects, making it a promising candidate for the development of new therapeutics. However, this compound has some limitations for lab experiments. This compound has poor solubility in aqueous solutions, which may limit its use in some experiments. This compound also has limited stability under acidic conditions, which may affect its potency in certain assays.
Orientations Futures
There are several future directions for research on 5-bromo-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid. One potential area of research is the development of new formulations or delivery methods to improve the solubility and stability of this compound. Another area of research is the elucidation of the mechanism of action of this compound, which may provide insights into the development of new therapeutics. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials. Finally, the potential applications of this compound in other areas of research, such as neuroinflammation and autoimmune diseases, warrant further investigation.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has potent anti-inflammatory and antitumor effects, making it a promising candidate for the development of new therapeutics. The synthesis method of this compound has been optimized for high yield and purity, making it readily available for scientific research applications. Further research is needed to elucidate the mechanism of action of this compound and evaluate its safety and efficacy in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of 5-bromo-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid involves the reaction between 5-bromoanthranilic acid and 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an acyl chloride intermediate, which then reacts with the amine group of 5-bromoanthranilic acid to form this compound. This synthesis method has been optimized for high yield and purity, making this compound readily available for scientific research applications.
Applications De Recherche Scientifique
5-bromo-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid has been extensively studied for its potential applications in scientific research. This compound has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory conditions. This compound has also been shown to have antitumor activity, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
5-bromo-2-[[2-(4-methoxyphenyl)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-22-12-5-2-10(3-6-12)8-15(19)18-14-7-4-11(17)9-13(14)16(20)21/h2-7,9H,8H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVASNHXYCSHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-4-(hydroxymethyl)-1-[(2,4,7-trimethyl-1H-indol-3-yl)acetyl]-3-piperidinol](/img/structure/B5323581.png)
![1-[3-(diethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323592.png)
![N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5323599.png)
![3-chloro-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5323612.png)
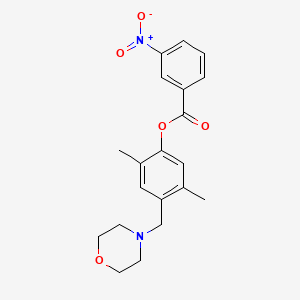
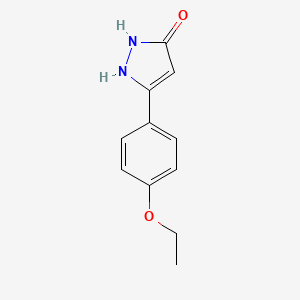
![5-chloro-2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5323623.png)
![N-(2-{[(isopropylamino)carbonyl]amino}-3-methylphenyl)-2-methylpropanamide](/img/structure/B5323638.png)

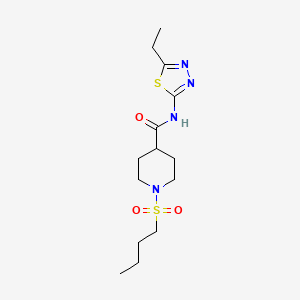
![1-(4-bromophenyl)-3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5323649.png)
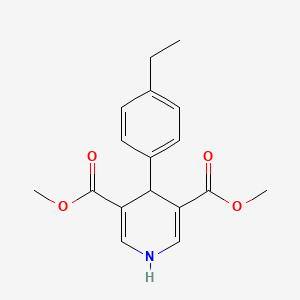
![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5323658.png)
